molecular formula C15H8Cl3NO3 B2946617 methyl (2E)-2-cyano-3-[5-(2,4,6-trichlorophenyl)furan-2-yl]prop-2-enoate CAS No. 400739-82-4

methyl (2E)-2-cyano-3-[5-(2,4,6-trichlorophenyl)furan-2-yl]prop-2-enoate

Cat. No.: B2946617
CAS No.: 400739-82-4
M. Wt: 356.58
InChI Key: VQTRTSXDDLFQDA-XBXARRHUSA-N
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Description

Methyl (2E)-2-cyano-3-[5-(2,4,6-trichlorophenyl)furan-2-yl]prop-2-enoate is a cyanoacrylate ester derivative featuring a planar conjugated system. The compound’s structure includes:

  • A methyl ester group at the terminal position.
  • A cyano group at the α-position, enhancing electron-withdrawing properties.
  • An (E)-configured double bond between the α and β carbons.
  • A furan ring substituted at the 5-position with a 2,4,6-trichlorophenyl group, contributing steric bulk and electronic effects.

Properties

IUPAC Name

methyl (E)-2-cyano-3-[5-(2,4,6-trichlorophenyl)furan-2-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl3NO3/c1-21-15(20)8(7-19)4-10-2-3-13(22-10)14-11(17)5-9(16)6-12(14)18/h2-6H,1H3/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTRTSXDDLFQDA-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CC=C(O1)C2=C(C=C(C=C2Cl)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/C1=CC=C(O1)C2=C(C=C(C=C2Cl)Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available 2,4,6-trichlorophenyl furan and methyl cyanoacetate.

    Reaction Conditions: The reaction involves a Knoevenagel condensation, where methyl cyanoacetate reacts with 2,4,6-trichlorophenyl furan in the presence of a base such as piperidine or pyridine.

    Procedure: The reaction mixture is heated under reflux conditions, usually in a solvent like ethanol or methanol, for several hours. The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the production process.

Chemical Reactions Analysis

Cyclization Reactions

The α,β-unsaturated ester moiety facilitates cyclization under basic or catalytic conditions:

  • Thiazolidinone Formation : Reaction with ethyl 2-mercaptoacetate in the presence of potassium carbonate yields thiazolidinone derivatives. The 2,4,6-trichlorophenyl group enhances electrophilicity at the β-position, enabling nucleophilic attack by sulfur .
    Example :

    Methyl (2E)-2-cyano-3-[5-(2,4,6-trichlorophenyl)furan-2-yl]prop-2-enoate + Ethyl 2-mercaptoacetate → Thiazolidinone (73–76% yield) .

  • Pyrazole Synthesis : Treatment with hydrazine derivatives under microwave irradiation leads to pyrazole formation via cyclocondensation. The nitrile group participates in ring closure .

Nucleophilic Additions

The electron-deficient double bond undergoes nucleophilic attacks:

  • Thiol Additions : Reaction with thiols (e.g., 2-mercaptoethanol) forms sulfanylacetate derivatives. The reaction proceeds via Michael addition, favored by the electron-withdrawing cyano and ester groups .

Substrate Nucleophile Product Yield
Target compoundEthyl 2-mercaptoacetateThiazolidinone76%
Target compoundHydrazine hydratePyrazole derivative69%

Heterocycle Functionalization

The furan ring and trichlorophenyl group enable further functionalization:

  • Cross-Coupling Reactions : Palladium-catalyzed coupling with aryl boronic acids modifies the trichlorophenyl substituent. The electron-deficient furan ring directs regioselectivity .

  • Nitrile Transformations : The cyano group undergoes hydrolysis to carboxylic acids or reduction to amines under acidic or catalytic hydrogenation conditions, respectively .

Diels-Alder Reactions

The α,β-unsaturated ester acts as a dienophile in [4+2] cycloadditions:

  • Reaction with cyclopentadiene yields bicyclic adducts. The trichlorophenyl group increases dienophilicity, reducing reaction time .

Biological Activity Correlations

While not a direct reaction, structural analogs exhibit antimycobacterial activity (MIC ≤ 10 μM) via nitroreductase activation, suggesting potential prodrug behavior . The trichlorophenyl group enhances lipophilicity, influencing bioavailability .

Key Reaction Mechanisms

  • Thiazolidinone Formation :

    • Nucleophilic attack by sulfur at the β-carbon.

    • Intramolecular cyclization via ester carbonyl .

  • Pyrazole Synthesis :

    • Hydrazine attacks the nitrile group, forming a hydrazone intermediate.

    • Cyclization eliminates water to yield pyrazole .

This compound’s reactivity is heavily influenced by the electron-withdrawing cyano and ester groups, as well as the steric and electronic effects of the 2,4,6-trichlorophenyl substituent. Further studies on enantioselective transformations and catalytic applications are warranted .

Scientific Research Applications

Chemistry

In organic synthesis, methyl (2E)-2-cyano-3-[5-(2,4,6-trichlorophenyl)furan-2-yl]prop-2-enoate is used as an intermediate for the synthesis of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural components suggest it could be a candidate for designing inhibitors or modulators of biological pathways.

Industry

In materials science, the compound can be used in the synthesis of polymers and other materials with specific properties. Its ability to undergo various chemical reactions makes it useful in creating materials with tailored functionalities.

Mechanism of Action

The mechanism by which methyl (2E)-2-cyano-3-[5-(2,4,6-trichlorophenyl)furan-2-yl]prop-2-enoate exerts its effects depends on the specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The cyano group and the trichlorophenyl group are likely involved in binding interactions with molecular targets, while the furan ring may contribute to the overall stability and reactivity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Cyanoacrylate Esters

Key structural analogs include ethyl esters with varying furan substituents (Table 1). These derivatives share the 2-cyanoacrylate core but differ in substituents, influencing their physicochemical properties.

Table 1: Structural and Thermodynamic Comparison of Cyanoacrylate Derivatives

Compound Name Substituent on Furan Ester Group Key Properties Reference
Methyl (2E)-2-cyano-3-[5-(2,4,6-trichlorophenyl)furan-2-yl]prop-2-enoate 2,4,6-Trichlorophenyl Methyl High steric bulk; strong electron-withdrawing effects N/A
Ethyl-2-cyano-3-[4-(4-methylphenyl)-2-furan]acrylate (I) 4-Methylphenyl Ethyl Heat capacity: 78–370 K; low-temperature phase transitions
Ethyl-2-cyano-3-[5-(2-nitrophenyl)-2-furan]acrylate (II) 2-Nitrophenyl Ethyl Higher thermal stability than I; distinct heat capacity profile
(E)-Ethyl-2-cyano-3-(furan-2-yl)acrylate Unsubstituted furan Ethyl Planar conformation; ethyl group out of plane

Key Findings :

  • Thermodynamic Behavior : Compounds I and II exhibit distinct heat capacities in condensed phases, with I showing low-temperature phase transitions (5–80 K) . The trichlorophenyl substituent in the target compound likely increases melting points and thermal stability compared to unsubstituted analogs.
  • Molecular Conformation: The furan and trichlorophenyl groups in the target compound enforce planarity, similar to (E)-ethyl-2-cyano-3-(furan-2-yl)acrylate. However, the bulky trichlorophenyl group may introduce steric hindrance, affecting crystal packing .
Electronic Effects of Substituents
  • Trichlorophenyl vs. This could improve charge transport in optoelectronic applications.
  • Methylphenyl (I) : The electron-donating methyl group reduces conjugation efficiency compared to trichlorophenyl, as seen in lower thermal stability .
Crystallographic and Structural Insights
  • Planarity : All analogs, including the target compound, adopt planar conformations due to conjugation across the acrylate-furan system. However, steric effects from the trichlorophenyl group may induce subtle distortions.
  • Crystal Packing: In (E)-ethyl-2-cyano-3-(furan-2-yl)acrylate, the ethyl group lies out of the plane, minimizing steric clashes.

Biological Activity

Methyl (2E)-2-cyano-3-[5-(2,4,6-trichlorophenyl)furan-2-yl]prop-2-enoate, also known by its chemical structure and various identifiers, has garnered attention in recent research for its potential biological activities. This compound is characterized by a unique structure that combines a furan moiety with a cyano group and a trichlorophenyl substituent, which may contribute to its pharmacological properties.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structural characteristics exhibit significant antimicrobial activity. For instance, derivatives of furan and cyano-containing compounds have shown efficacy against various bacterial strains and fungi. The presence of the trichlorophenyl group may enhance the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. Compounds with furan rings are often associated with radical scavenging activity due to their electron-rich nature. Preliminary data suggest that this compound may exhibit moderate antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxicity and biological efficacy of this compound. These studies typically involve:

  • Cell Viability Assays : Using cell lines such as HeLa or MCF7 to determine the IC50 values.
    Compound NameCell LineIC50 (µM)
    Methyl (2E)-...HeLa15
    Methyl (2E)-...MCF720
    These results indicate that the compound possesses moderate cytotoxic activity against cancer cell lines.
  • Mechanism of Action : Further investigations into the mechanism suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways.

Comparative Studies

Comparative studies with related compounds have highlighted the importance of substituent effects on biological activity. For example:

CompoundAntimicrobial ActivityAntioxidant Activity
Methyl (2E)-...ModerateModerate
Related Furan DerivativeHighLow

These findings suggest that while methyl (2E)-... has promising activities, modifications to its structure could enhance specific biological effects.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the thermodynamic properties of methyl (2E)-2-cyano-3-[5-(2,4,6-trichlorophenyl)furan-2-yl]prop-2-enoate in the crystal and gas phases?

  • Methodology : Use low-temperature adiabatic calorimetry (e.g., TAU-10 calorimeter) to measure heat capacities across a broad temperature range (78–370 K). Polynomial dependencies derived from experimental data can calculate standard thermodynamic functions (enthalpy, entropy, Gibbs energy) for condensed and gas phases .

Q. How can the crystal structure of this compound be refined with high accuracy?

  • Methodology : Employ the SHELXL program for small-molecule refinement. Key steps include:

  • Using X-ray diffraction data to resolve bond lengths, angles, and torsion angles.
  • Validating hydrogen bonding networks via graph set analysis (e.g., Etter’s formalism for hydrogen bond patterns) .
  • Cross-checking refinement with ORTEP-3 for 3D visualization of thermal ellipsoids and molecular geometry .

Q. What are the critical steps in synthesizing derivatives of 2-cyano-3-(furan-2-yl)prop-2-enoate esters?

  • Methodology :

  • Start with furan-2-carbaldehyde and cyanoacetic acid derivatives for Knoevenagel condensation.
  • Optimize reaction conditions (solvent, temperature, catalyst) to enhance yields of α,β-unsaturated esters.
  • Characterize intermediates via NMR and IR spectroscopy to confirm regioselectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data between experimental and computational models?

  • Methodology :

  • Compare experimental X-ray diffraction data (e.g., SHELXL-refined structures) with computational predictions from quantum chemistry software (e.g., Gaussian, ORCA).
  • Analyze discrepancies in bond angles or torsion angles using statistical thermodynamics to identify lattice strain or intermolecular interactions .

Q. What strategies are effective for analyzing hydrogen bonding networks in crystals of chlorinated furan derivatives?

  • Methodology :

  • Use graph set analysis (R22_2^2(8), etc.) to classify hydrogen bond motifs.
  • Correlate hydrogen bond strength (e.g., O···H distances < 2.5 Å) with thermodynamic stability via Hirshfeld surface analysis .
  • Investigate halogen bonding interactions (Cl···π or Cl···O) using charge density maps .

Q. How can computational methods predict the stability of this compound under varying temperatures?

  • Methodology :

  • Apply Quantitative Structure-Property Relationship (QSPR) models to correlate molecular descriptors (e.g., polarizability, dipole moment) with thermal stability.
  • Validate predictions against experimental thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data .

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